molecular formula C14H26N4O4 B3242640 2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid CAS No. 1527515-02-1

2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid

Cat. No.: B3242640
CAS No.: 1527515-02-1
M. Wt: 314.38 g/mol
InChI Key: KHNZDMOIBYOVFD-UHFFFAOYSA-N
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Description

2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid is a compound that combines a spirocyclic amine with oxalic acid. The spirocyclic structure is characterized by a bicyclic system where two rings share a single atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid typically involves the reaction of 2-methyl-2,6-diazaspiro[3.3]heptane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is often purified using preparative high-performance liquid chromatography (HPLC) with specific eluents .

Industrial Production Methods

In industrial settings, the production of 2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The spirocyclic amine can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules, particularly in the development of new drugs and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-6-azaspiro[3.3]heptane: This compound has a similar spirocyclic structure but contains an oxygen atom in place of one of the nitrogen atoms.

    2-methyl-2,6-diazaspiro[3.3]heptane dihydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.

Uniqueness

2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid is unique due to its combination of a spirocyclic amine with oxalic acid, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12N2.C2H2O4/c2*1-8-4-6(5-8)2-7-3-6;3-1(4)2(5)6/h2*7H,2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNZDMOIBYOVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CNC2.CN1CC2(C1)CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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